molecular formula C18H28N2O6S B578329 (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1253789-88-6

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No. B578329
M. Wt: 400.49
InChI Key: XDKXOJBTCIHJIK-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This would involve a detailed description of the molecular structure of the compound, including bond lengths, bond angles, and the spatial arrangement of atoms.



Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound undergoes, including reactants, products, and conditions.



Physical And Chemical Properties Analysis

This would involve a description of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Synthesis and Modification

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and its derivatives are important in chemical synthesis and modification. Studies indicate that related compounds play a significant role in the synthesis of chemically important structures. For instance, Lam, Pai, and Wattenberg (1979) highlighted the synthesis of specific isomers using hydroxyl-protecting reagents, showcasing the compound's role in creating pharmacologically active structures, particularly in cancer research. Additionally, Philip et al. (2020) emphasized the use of chiral sulfinamides, closely related to tert-butyl compounds, as chiral auxiliaries in the synthesis of amines and their derivatives, highlighting their extensive use in stereoselective synthesis and their pivotal role in producing structurally diverse compounds with potential therapeutic applications (Lam, Pai, & Wattenberg, 1979) (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biological Activity and Pharmacology

Compounds structurally similar to (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate have demonstrated significant biological activity. Hudak, Buckley, Schalit, DeFeo, and Reif (1957) studied a series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols, revealing their potential in inducing hypotensive activity, which could be indicative of the broader therapeutic potential of related compounds. Similarly, research on free radical production in LPS-treated skin by Nakai, Kadiiska, Jiang, Stadler, and Mason (2006) hinted at the involvement of tert-butyl compounds in inflammatory processes, suggesting their possible role in modulating inflammation-related pathways (Hudak, Buckley, Schalit, DeFeo, & Reif, 1957) (Nakai, Kadiiska, Jiang, Stadler, & Mason, 2006).

Potential in Drug Delivery and Pharmacokinetics

The structural and physicochemical properties of (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and related molecules have implications in drug delivery and pharmacokinetics. Studies have shown that specific modifications of this compound or its analogues could lead to improved drug delivery mechanisms or altered pharmacokinetic profiles, offering potential pathways for therapeutic applications. For example, Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discussed the chemical modification of xylan into biopolymer ethers and esters with specific properties, indicating the versatility of these compounds in forming structures with potential drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety And Hazards

This would involve a description of the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound.


Future Directions

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas of study.


properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKXOJBTCIHJIK-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679935
Record name tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

CAS RN

1253789-88-6
Record name tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.